N-(3-(2-((2,3-二氟-4-(4-(2-羟乙基)哌嗪-1-基)苯基)氨基)喹唑啉-8-基)苯基)丙烯酰胺
描述
“N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide” is a chemical compound with the molecular formula C29H28F2N6O2 . It is also known as Olafertinib .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of triethylamine in dichloromethane at 20°C for 1 hour. The second step involves the use of trifluoroacetic acid in butan-1-ol at 90°C .Molecular Structure Analysis
The InChI code for this compound is "1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35)" . The SMILES representation is "OCCN1CCN(CC1)c1ccc(Nc2ncc3cccc(-c4cccc(NC(=O)C=C)c4)c3n2)c(F)c1F" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 530.58 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Olafertinib has been primarily researched for its application in treating NSCLC. It targets the EGFR T790M mutation, which is a common resistance mechanism to first and second-generation EGFR TKIs . The compound has shown promise in clinical trials, offering a new line of treatment for patients who have developed resistance to earlier treatments.
Overcoming Drug Resistance
One of the significant challenges in cancer treatment is the development of drug resistance. Olafertinib’s ability to inhibit the T790M mutation makes it a valuable asset in the ongoing battle against drug-resistant forms of cancer . Its efficacy in this area is a subject of active research and holds potential for improving long-term treatment outcomes.
Personalized Medicine
The specificity of olafertinib for certain EGFR mutations aligns with the principles of personalized medicine. By targeting specific genetic profiles, olafertinib can be used to create tailored treatment regimens that improve efficacy and minimize side effects for individual patients .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile of olafertinib is crucial for its application in clinical settings. Research in this area focuses on determining the optimal dosing strategies to maximize therapeutic effects while minimizing potential adverse reactions .
Translational Medicine
Translational medicine aims to translate scientific research into clinical applications. Olafertinib’s journey from laboratory discovery to clinical trials exemplifies this process. Ongoing research is exploring how to best transition this compound into standard care practices .
Advanced Solid Tumors
Beyond NSCLC, olafertinib is being investigated for its potential to treat other types of advanced solid tumors. Its selectivity for mutant EGFR forms could make it a versatile tool in oncology, applicable to a broader range of cancers .
Mechanism of Action Studies
Research into the precise mechanism of action of olafertinib helps to understand how it interacts with cancer cells at the molecular level. These studies are essential for improving the drug’s design and for identifying potential combination therapies .
Clinical Trial Design
Olafertinib’s development involves careful clinical trial design to assess its efficacy and safety comprehensively. Research in this field is focused on creating robust and efficient trials that can provide clear data on the drug’s performance in various patient populations .
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRGFNPZDVBSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide | |
CAS RN |
1660963-42-7 | |
Record name | CK-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLAFERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。